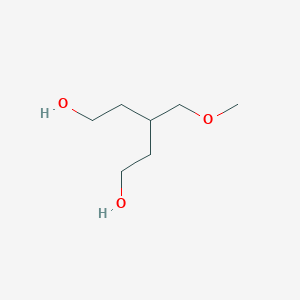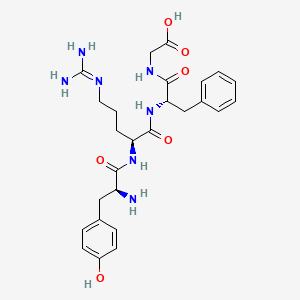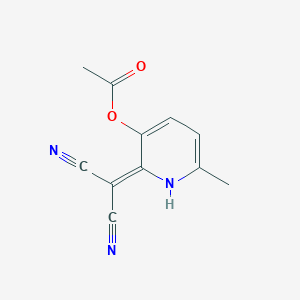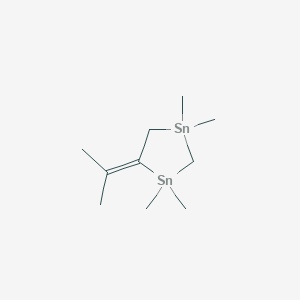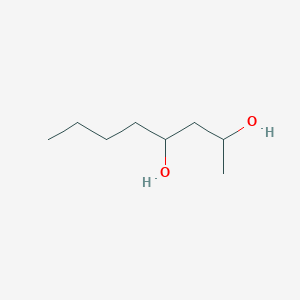
Octadeca-11,13-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-11,13-dienal: is an organic compound with the molecular formula C18H32O It is a type of fatty aldehyde characterized by the presence of two double bonds at the 11th and 13th positions in its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octadeca-11,13-dienal typically involves the oxidation of corresponding alcohols or the reduction of carboxylic acids. One common method is the Dess-Martin oxidation, which converts alcohols to aldehydes with minimal isomerization of double bonds . Another approach involves the use of high-performance liquid chromatography to separate and purify the compound from complex mixtures .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of raw materials.
Análisis De Reacciones Químicas
Types of Reactions: Octadeca-11,13-dienal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Reactions with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like Dess-Martin periodinane or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Octadeca-11,13-dienoic acid.
Reduction: Octadeca-11,13-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octadeca-11,13-dienal has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological processes and potential as a biomarker.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds:
9,12-Octadecadienal: Another fatty aldehyde with double bonds at the 9th and 12th positions.
Octadecatetraenoic acid: A polyunsaturated fatty acid with four double bonds.
Uniqueness: Octadeca-11,13-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its ability to modulate inflammatory and antioxidant pathways sets it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in fields ranging from chemistry to medicine.
Propiedades
| 96348-47-9 | |
Fórmula molecular |
C18H32O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
octadeca-11,13-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-8,18H,2-4,9-17H2,1H3 |
Clave InChI |
YMRRHPHPVJAAPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC=CCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
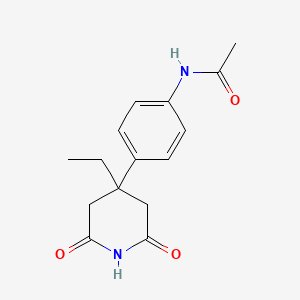
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)
